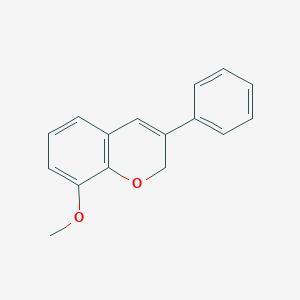
(2S)-2,3,3-Trimethylbutanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2,3,3-Trimethylbutanoyl chloride is an organic compound with the molecular formula C7H13ClO. It is a colorless liquid that is commonly used as an intermediate in organic synthesis. The compound is characterized by the presence of a chiral center at the second carbon, making it optically active. This compound is often utilized in the preparation of various pharmaceuticals, agrochemicals, and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2S)-2,3,3-Trimethylbutanoyl chloride can be synthesized through several methods. One common method involves the reaction of (2S)-2,3,3-trimethylbutanoic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, and the by-products are managed through appropriate waste treatment systems.
Chemical Reactions Analysis
Types of Reactions
(2S)-2,3,3-Trimethylbutanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives such as esters, amides, and anhydrides.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (2S)-2,3,3-trimethylbutanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the synthesis of the acyl chloride from the corresponding carboxylic acid.
Water: For hydrolysis reactions.
Lithium Aluminum Hydride (LiAlH4): For reduction reactions.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
(2S)-2,3,3-Trimethylbutanoic Acid: Formed by hydrolysis.
Scientific Research Applications
(2S)-2,3,3-Trimethylbutanoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2,3,3-trimethylbutanoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as alcohols, amines, and water, through nucleophilic acyl substitution. This reaction mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by the elimination of the chloride ion.
Comparison with Similar Compounds
Similar Compounds
(2R)-2,3,3-Trimethylbutanoyl Chloride: The enantiomer of (2S)-2,3,3-trimethylbutanoyl chloride, differing only in the configuration at the chiral center.
Isobutyryl Chloride: A structurally similar compound with a different alkyl group.
Pivaloyl Chloride: Another acyl chloride with a similar structure but different substituents.
Uniqueness
This compound is unique due to its specific chiral configuration, which can impart different reactivity and selectivity in chemical reactions compared to its enantiomer and other similar compounds. This makes it valuable in asymmetric synthesis and the production of chiral pharmaceuticals.
Properties
CAS No. |
87569-05-9 |
|---|---|
Molecular Formula |
C7H13ClO |
Molecular Weight |
148.63 g/mol |
IUPAC Name |
(2S)-2,3,3-trimethylbutanoyl chloride |
InChI |
InChI=1S/C7H13ClO/c1-5(6(8)9)7(2,3)4/h5H,1-4H3/t5-/m1/s1 |
InChI Key |
SXJYIEBMAQEWPK-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C(=O)Cl)C(C)(C)C |
Canonical SMILES |
CC(C(=O)Cl)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


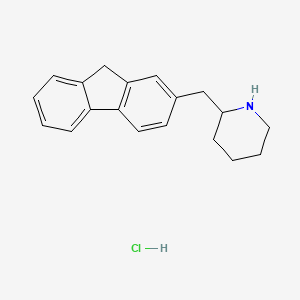
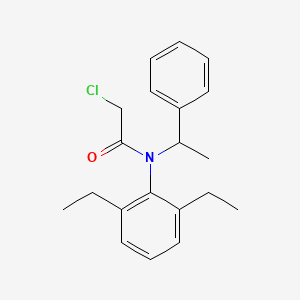
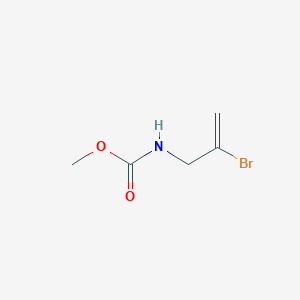
![2,2,4,4-Tetramethyl-5-[(2-methylprop-2-en-1-yl)oxy]cyclopentan-1-one](/img/structure/B14400504.png)

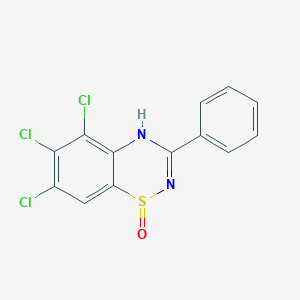
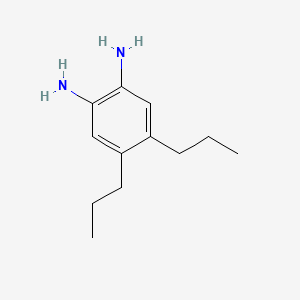

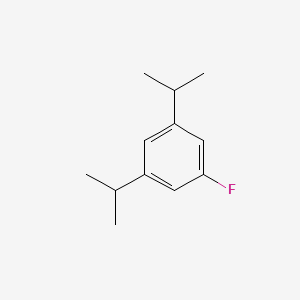
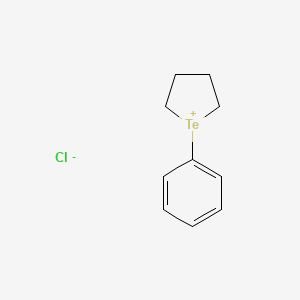
![Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate](/img/structure/B14400536.png)
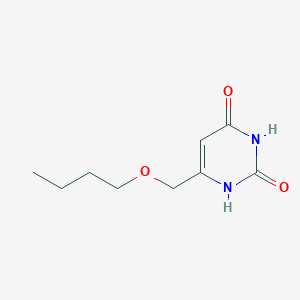
![(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14400540.png)
